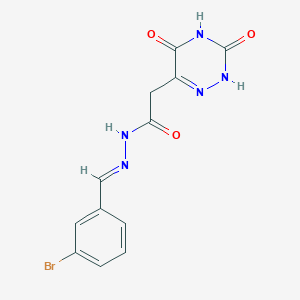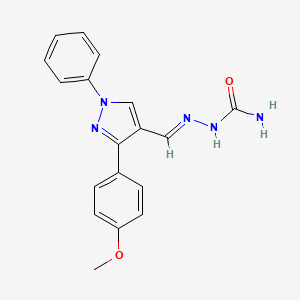![molecular formula C20H22N4O3 B5535850 3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol](/img/structure/B5535850.png)
3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Quinolone and piperazine derivatives, similar to the specified compound, are synthesized through various methods, focusing on introducing specific functional groups that influence their biological activity and physical properties. For instance, studies have detailed the synthesis of quinolinone derivatives with positive inotropic activities and the development of quinolone derivatives with antimicrobial activity, indicating a broad interest in modifying these structures for enhanced properties (Tominaga et al., 1984; Foroumadi et al., 1999).
Molecular Structure Analysis
The molecular structure of compounds in this category is crucial for their biological activity. Crystal structure and molecular docking studies have provided insights into how these compounds interact with biological targets, influencing their design and synthesis for specific applications (Desai et al., 2017).
Chemical Reactions and Properties
These compounds participate in various chemical reactions, with their reactivity influenced by the functional groups attached to the quinoline and piperazine cores. Photochemical studies on quinolone derivatives, for example, have shown how specific substitutions can influence reaction pathways and stability under different conditions (Mella et al., 2001).
Physical Properties Analysis
The physical properties of these compounds, such as solubility, melting point, and stability, are closely tied to their molecular structure. Adjustments to the molecular framework can significantly alter these properties, impacting their utility in various applications.
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, pH stability, and interaction with biological systems, are central to the application of these compounds in pharmaceuticals and other fields. For example, the introduction of specific substituents can enhance antimicrobial activity against a broad spectrum of pathogens (Foroumadi et al., 2005).
科学的研究の応用
Antibacterial Activity
Research has demonstrated that compounds related to "3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol" exhibit significant antibacterial properties. For instance, a study by Foroumadi et al. (1999) synthesized a series of N-substituted piperazinyl quinolones and evaluated them for their in-vitro antibacterial activity. These compounds showed comparable antibacterial activity against staphylococci to reference drugs like norfloxacin and ciprofloxacin, although their effectiveness against Gram-negative bacteria was variable (Foroumadi et al., 1999).
Metal Complex Formation
The interaction of quinolone compounds with metal ions is an area of significant interest, as it can influence the solubility, pharmacokinetics, and bioavailability of these molecules. Uivarosi (2013) detailed how quinolones, due to their chemical functions, can bind metal ions, forming complexes where they act as bidentate, unidentate, or bridging ligands. This interaction is pivotal in the mechanism of action of these bactericidal agents and has been exploited to obtain metal complexes with equal or enhanced antimicrobial activity compared to the parent quinolones (Uivarosi, 2013).
Pharmacological Interactions
Aripiprazole, a compound structurally similar to "3-{3-[4-(2-furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol," has been extensively studied for its unique pharmacological profile. Lawler et al. (1999) investigated aripiprazole's interactions with dopamine and serotonin receptor subtypes, noting its high affinity for striatal dopamine D2-like receptors. This compound exhibits both agonist and antagonist actions at these receptors, contributing to its efficacy against symptoms of schizophrenia with minimal side effects (Lawler et al., 1999).
特性
IUPAC Name |
3-[3-[4-(furan-2-ylmethyl)piperazin-1-yl]-3-oxopropyl]-1H-quinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c25-19(24-11-9-23(10-12-24)14-15-4-3-13-27-15)8-7-18-20(26)22-17-6-2-1-5-16(17)21-18/h1-6,13H,7-12,14H2,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJPADGLLLUJQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)C(=O)CCC3=NC4=CC=CC=C4NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-[4-(2-Furylmethyl)-1-piperazinyl]-3-oxopropyl}-2-quinoxalinol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[(pyrazolo[1,5-a]pyrimidin-3-ylmethyl)amino]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5535770.png)

![4-[4-methyl-5-(1H-pyrazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]-1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]piperidine](/img/structure/B5535785.png)
![(3R*,4R*)-3-isopropyl-4-methyl-1-[N-methyl-N-(pyridin-3-ylmethyl)glycyl]pyrrolidin-3-ol](/img/structure/B5535788.png)

![2,4-dichlorobenzaldehyde O-[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetyl]oxime](/img/structure/B5535802.png)

![5-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}-2-(4-morpholinyl)benzoic acid](/img/structure/B5535813.png)

![5-butyl-2-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5535826.png)
![3-[ethyl(2-hydroxyethyl)amino]-1-(2-methylphenyl)-2,5-pyrrolidinedione](/img/structure/B5535832.png)

![{9-[3-(2-hydroxyethoxy)benzyl]-3-oxo-2,9-diazaspiro[5.5]undec-2-yl}acetic acid](/img/structure/B5535854.png)
![N-[2-(3-benzyl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5535873.png)